molecular formula C19H13F3N4O5 B11511486 N-[1-(furan-2-ylmethyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide

N-[1-(furan-2-ylmethyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide

Cat. No.: B11511486
M. Wt: 434.3 g/mol
InChI Key: CTLPEIZGMLTZQX-UHFFFAOYSA-N
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Description

N-{1-[(FURAN-2-YL)METHYL]-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}BENZAMIDE is a complex organic compound characterized by its unique structure, which includes a furan ring, a trifluoromethyl group, and a pyrrolo[2,3-d]pyrimidine core. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(FURAN-2-YL)METHYL]-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}BENZAMIDE typically involves multiple steps, starting with the preparation of the furan-2-ylmethyl intermediate. This intermediate is then reacted with various reagents to introduce the trifluoromethyl group and the pyrrolo[2,3-d]pyrimidine core. The final step involves the coupling of the benzamide moiety under specific reaction conditions, such as the use of a suitable catalyst and solvent system.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required specifications for research and application purposes.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(FURAN-2-YL)METHYL]-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form corresponding furan derivatives.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the carbonyl groups to hydroxyl groups.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction may produce alcohol derivatives.

Scientific Research Applications

N-{1-[(FURAN-2-YL)METHYL]-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-[(FURAN-2-YL)METHYL]-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-{1-[(FURAN-2-YL)METHYL]-2,4,6-TRIOXO-5-(METHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}BENZAMIDE: Similar structure but with a methyl group instead of a trifluoromethyl group.

    N-{1-[(THIOPHEN-2-YL)METHYL]-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}BENZAMIDE: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

The presence of the trifluoromethyl group and the furan ring in N-{1-[(FURAN-2-YL)METHYL]-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}BENZAMIDE imparts unique chemical and biological properties, making it distinct from other similar compounds. These structural features may enhance its stability, reactivity, and potential biological activity.

Properties

Molecular Formula

C19H13F3N4O5

Molecular Weight

434.3 g/mol

IUPAC Name

N-[1-(furan-2-ylmethyl)-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide

InChI

InChI=1S/C19H13F3N4O5/c20-19(21,22)18(25-14(27)10-5-2-1-3-6-10)12-13(23-16(18)29)26(17(30)24-15(12)28)9-11-7-4-8-31-11/h1-8H,9H2,(H,23,29)(H,25,27)(H,24,28,30)

InChI Key

CTLPEIZGMLTZQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2(C3=C(NC2=O)N(C(=O)NC3=O)CC4=CC=CO4)C(F)(F)F

Origin of Product

United States

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